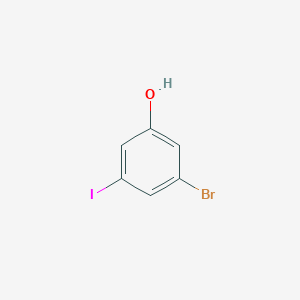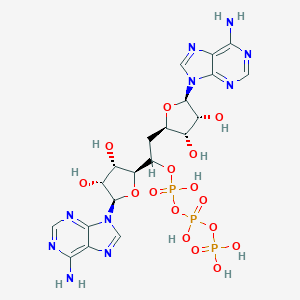
ppApA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PpApA, also known as pyrophosphorylated adenosine, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is formed by the phosphorylation of adenosine triphosphate (ATP) and has been found to have significant effects on biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of ppApA involves its binding to specific proteins and enzymes. ppApA has been found to bind to a protein called PAP7, which is involved in the regulation of poly(A) tail length in mRNA molecules. ppApA has also been shown to bind to the RNA editing enzyme ADAR2, enhancing its activity.
Effets Biochimiques Et Physiologiques
PpApA has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in RNA metabolism, such as RNA polymerase II and ADAR2. ppApA has also been found to regulate the length of the poly(A) tail in mRNA molecules. In addition, ppApA has been shown to have effects on the immune system, with studies suggesting that it may play a role in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ppApA is its potential as a tool for studying RNA editing and RNA metabolism. Its ability to regulate the activity of enzymes involved in these processes makes it a valuable tool for researchers. However, one of the limitations of ppApA is its instability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for the study of ppApA. One area of research is the development of new methods for synthesizing and stabilizing ppApA, which could make it more accessible for use in lab experiments. Another area of research is the exploration of ppApA's potential as a therapeutic agent. Studies have suggested that ppApA may have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Overall, the study of ppApA has the potential to lead to new insights into RNA editing and RNA metabolism, as well as new therapeutic approaches for the treatment of disease.
Méthodes De Synthèse
The synthesis of ppApA involves the phosphorylation of ATP using an enzyme called polyphosphate kinase (PPK). PPK transfers phosphate groups from polyphosphate to ATP, resulting in the formation of ppApA. This process can be carried out in vitro using purified enzymes or in vivo using genetically modified organisms.
Applications De Recherche Scientifique
PpApA has been found to have various applications in scientific research. One of the main applications is in the study of RNA editing. ppApA has been shown to be a cofactor for the RNA editing enzyme ADAR2, which is involved in the editing of adenosine to inosine in RNA molecules. ppApA has also been found to regulate the activity of other enzymes involved in RNA metabolism, such as RNA polymerase II.
Propriétés
Numéro CAS |
10209-67-3 |
|---|---|
Nom du produit |
ppApA |
Formule moléculaire |
C20H27N10O16P3 |
Poids moléculaire |
756.4 g/mol |
Nom IUPAC |
[1,2-bis[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
CNUZICGKLOTDRJ-ZYCSGJNZSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Synonymes |
adenosine diphosphate adenosine monophosphate ppApA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



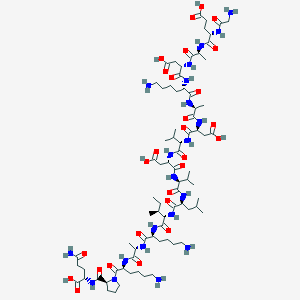
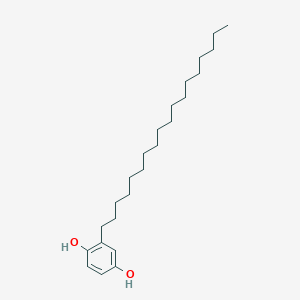
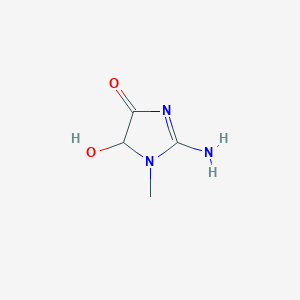
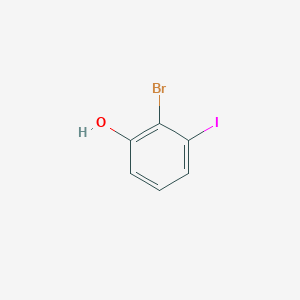
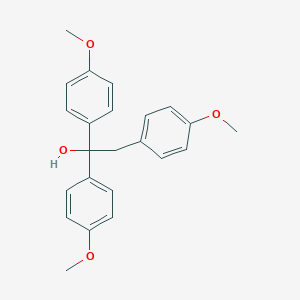
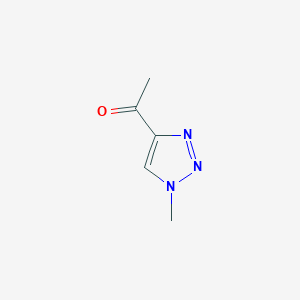
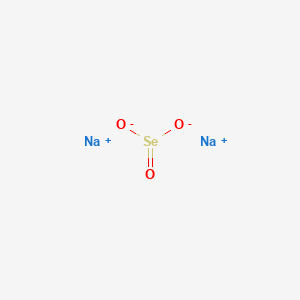

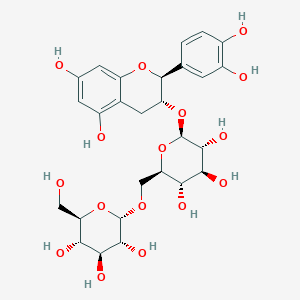

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
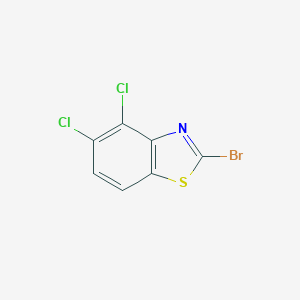
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
